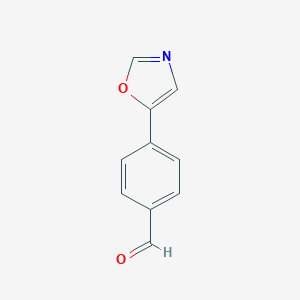

4-(Oxazol-5-yl)benzaldehyde

Description

Properties

IUPAC Name |

4-(1,3-oxazol-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-8-1-3-9(4-2-8)10-5-11-7-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXLZBAOBKGCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311652 | |

| Record name | 4-(5-Oxazolyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179057-31-9 | |

| Record name | 4-(5-Oxazolyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179057-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Oxazolyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-oxazol-5-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Oxazol-5-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Oxazol-5-yl)benzaldehyde is a pivotal bifunctional molecule increasingly recognized for its utility as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core properties, synthesis, reactivity, and applications. We delve into the prevalent van Leusen oxazole synthesis for its construction, offering a detailed experimental protocol and mechanistic insights. The guide further explores the compound's chemical reactivity, its role as a key intermediate in the synthesis of bioactive compounds, and its spectroscopic characteristics. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This document serves as a critical resource for researchers aiming to leverage the unique chemical architecture of this compound in drug discovery and the development of novel organic materials.

Introduction

The oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom. This scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic molecules with diverse biological activities.[1][2] Oxazole-containing compounds have been developed as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents.[1][2] The value of the oxazole moiety stems from its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological receptors and enzymes.[1][2]

This compound, CAS No. 179057-31-9, merges the reactive potential of an aromatic aldehyde with the stable, electron-rich oxazole ring.[3] This unique combination makes it an invaluable intermediate for synthesizing more complex molecular architectures. The aldehyde group serves as a handle for a multitude of chemical transformations, including reductive aminations, condensations, and Wittig-type reactions, while the oxazole ring can be a key pharmacophoric element or a rigid linker. This guide aims to provide an in-depth technical overview of this compound for professionals in drug development and chemical research.

Nomenclature and Physicochemical Properties

-

Systematic IUPAC Name: 4-(1,3-Oxazol-5-yl)benzaldehyde

-

Common Synonyms: this compound

-

CAS Number: 179057-31-9[3]

-

Molecular Formula: C₁₀H₇NO₂[3]

-

Molecular Weight: 173.17 g/mol [3]

The core physicochemical properties of this compound are summarized in the table below. These parameters are critical for designing experimental conditions, predicting bioavailability, and understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Molecular Weight | 173.17 | [3] |

| Molecular Formula | C₁₀H₇NO₂ | [3] |

| Purity | Typically ≥95% | |

| InChI Key | GDXLZBAOBKGCEK-UHFFFAOYSA-N | |

| SMILES | O=CC1=CC=C(C2=CN=CO2)C=C1 | [3] |

Note: Some properties like melting point, boiling point, and solubility are not consistently reported across public databases and should be determined experimentally for specific lots.

Synthesis and Reaction Mechanism

The most common and efficient method for synthesizing 5-substituted oxazoles, including this compound, is the van Leusen Oxazole Synthesis .[1][4] This reaction provides a direct route from an aldehyde to the corresponding oxazole using tosylmethyl isocyanide (TosMIC).[4][5]

The van Leusen reaction is prized for its operational simplicity, use of readily available starting materials, and generally good yields.[1][2] It involves the base-mediated reaction of an aldehyde with TosMIC.[4]

Reaction Mechanism

The mechanism of the van Leusen oxazole synthesis is a well-established, two-step [3+2] cycloaddition process.[1]

-

Deprotonation and Nucleophilic Attack: A base (e.g., K₂CO₃, t-BuOK) deprotonates the acidic methylene proton of TosMIC. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (4-formylbenzonitrile in a related synthesis, or terephthalaldehyde).[4][6]

-

Cyclization: An intramolecular 5-endo-dig cyclization occurs where the newly formed alkoxide attacks the isocyanide carbon, forming a five-membered oxazoline intermediate.[4][5][7]

-

Elimination: The presence of a proton on the carbon adjacent to the sulfonyl group allows for a base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group. This elimination step drives the reaction and results in the formation of the aromatic oxazole ring.[4]

Synthesis Workflow Diagram

Caption: Workflow for the van Leusen synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from general van Leusen reaction procedures. Researchers should optimize conditions for their specific setup.

Materials:

-

Terephthalaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of terephthalaldehyde (1.0 equivalent) in anhydrous methanol, add TosMIC (1.05 equivalents).

-

Add anhydrous potassium carbonate (2.0 equivalents) portion-wise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane (DCM) and water.

-

Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound lies in the reactivity of its aldehyde functional group, which can be readily transformed into a wide range of other functionalities.

Key Reactions

-

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted amines. This is a cornerstone reaction in drug discovery for introducing diversity.

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, allowing for carbon chain extension.

-

Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds can be used to construct larger, more complex scaffolds.

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid (e.g., using KMnO₄ or Jones reagent) or reduced to an alcohol (e.g., using NaBH₄).

Applications in Drug Discovery

The 4-(Oxazol-5-yl)phenyl moiety is an attractive scaffold for drug design. The oxazole ring can act as a bioisostere for ester or amide groups, improving metabolic stability, while the overall structure serves as a rigid linker to orient other pharmacophoric groups. For example, derivatives have been investigated as potential succinate dehydrogenase (SDH) inhibitors for antifungal applications.[8] The core structure is used as a building block to synthesize more complex molecules that can interact with specific biological targets.[8]

Caption: Role of this compound as a starting block in a drug discovery workflow.

Spectroscopic Characterization

Actual spectroscopic data should be obtained for each synthesized batch. The following are typical expected values.

-

¹H NMR: Protons on the benzaldehyde ring would appear in the aromatic region (δ 7.5-8.5 ppm). The aldehyde proton would be a singlet further downfield (δ ~9.9-10.1 ppm). The two protons on the oxazole ring would appear as distinct singlets, typically between δ 7.0 and 8.5 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde is highly deshielded and would appear around δ 190-195 ppm. Aromatic carbons would be in the δ 120-155 ppm range. The carbons of the oxazole ring would also be in the aromatic region.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch would be present around 1700-1710 cm⁻¹. C-H stretching of the aldehyde would be seen as a pair of bands around 2820 and 2720 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 173.17.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While specific toxicological properties have not been thoroughly investigated, general guidelines for handling aromatic aldehydes should be followed.[9]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).[10][11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.[12][13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[9][12]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][12]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[12]

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery. Its straightforward synthesis via the van Leusen reaction and the versatile reactivity of its aldehyde group make it an accessible and powerful tool for creating molecular diversity. A thorough understanding of its properties, synthesis, and handling is essential for researchers looking to incorporate this promising building block into their research and development programs.

References

-

Gao, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1605. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. organic-chemistry.org. [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. [Link]

-

AllChem. (2021). Van Leusen Reaction. YouTube. [Link]

-

ChemBK. (n.d.). 4-(Benzo[d]oxazol-5-yl)benzaldehyde. [Link]

-

Capot Chemical. (2025). Safety Data Sheet: 4-(1,3,4-Oxadiazol-2-yl)benzaldehyde. [Link]

-

Scribd. (n.d.). Oxazoline Synthesis From Benzaldehyde. [Link]

-

PubChem. (n.d.). 4-Benzal-2-phenyl-5-oxazolone. [Link]

-

Gao, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]

-

ResearchGate. (n.d.). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. [Link]

-

Lu, J., et al. (2011). 4-[4-(1H-Tetrazol-5-yl)phenoxy]benzaldehyde. ResearchGate. [Link]

-

Wang, X., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Pyrazol-5-yl-benzamide Derivatives Containing Oxazole Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(43), 13839-13848. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 179057-31-9|this compound|BLD Pharm [bldpharm.com]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 7. youtube.com [youtube.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel Pyrazol-5-yl-benzamide Derivatives Containing Oxazole Group as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. capotchem.com [capotchem.com]

- 10. aksci.com [aksci.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 4-(Oxazol-5-yl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 4-(Oxazol-5-yl)benzaldehyde, a key heterocyclic building block in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's essential properties, a robust synthetic protocol, and explores its current and potential applications in the pharmaceutical landscape.

Core Compound Identification

CAS Number: 179057-31-9 Molecular Formula: C₁₀H₇NO₂ Molecular Weight: 173.17 g/mol

| Property | Value | Source |

| CAS Number | 179057-31-9 | |

| Molecular Formula | C₁₀H₇NO₂ | |

| Molecular Weight | 173.17 g/mol | |

| IUPAC Name | 4-(1,3-oxazol-5-yl)benzaldehyde |

Introduction to this compound in Medicinal Chemistry

The oxazole ring is a privileged five-membered heterocyclic scaffold that is a constituent of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive moiety for designing molecules that can effectively interact with biological targets. This compound, featuring both an oxazole ring and a reactive benzaldehyde group, serves as a versatile intermediate for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. The aldehyde functionality provides a convenient handle for various chemical transformations, allowing for the introduction of pharmacophoric groups and the construction of larger, more elaborate drug candidates.

Synthesis of this compound via the Van Leusen Reaction

The van Leusen oxazole synthesis is a powerful and widely employed method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). This reaction is particularly well-suited for the preparation of this compound.

Reaction Principle

The reaction proceeds through the deprotonation of TosMIC by a base, followed by a nucleophilic attack of the resulting anion on the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yield the desired oxazole.

Caption: Van Leusen reaction for this compound.

Detailed Experimental Protocol

Materials:

-

Terephthalaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of terephthalaldehyde (1.0 equivalent) in anhydrous methanol, add tosylmethyl isocyanide (2.1 equivalents).

-

Base Addition: To the stirred solution, add anhydrous potassium carbonate (2.2 equivalents) portion-wise at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Physicochemical and Spectroscopic Data

Due to the nature of this compound primarily as a synthetic intermediate, extensive publicly available data on its physical properties is limited. However, based on its structure, the following can be inferred:

| Property | Predicted/Expected Value |

| Appearance | White to off-white solid |

| Melting Point | Not widely reported |

| Boiling Point | Not widely reported |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 9.9-10.1 ppm), aromatic protons on the benzene ring (typically in the range of 7.5-8.0 ppm), and protons of the oxazole ring (around 7.2 and 8.1 ppm).

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde at approximately 190-192 ppm. Aromatic and oxazole carbons will resonate in the 120-160 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the aldehyde C=O stretching vibration around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 173.17).

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The oxazole moiety is known to be a bioisostere for other functional groups and can contribute to improved pharmacokinetic and pharmacodynamic properties of drug candidates.

Potential Therapeutic Areas

Derivatives of this compound have been investigated for a variety of therapeutic applications, including:

-

Anticancer Agents: The oxazole ring is present in several natural products and synthetic compounds with potent anticancer activity. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.

-

Antimicrobial Agents: Oxazole-containing compounds have demonstrated broad-spectrum antibacterial and antifungal activities.

-

Anti-inflammatory Agents: The oxazole scaffold has been incorporated into molecules designed to inhibit key inflammatory mediators.

Structure-Activity Relationship (SAR) Insights

The aldehyde group of this compound provides a crucial anchor point for SAR studies. Modifications at this position, such as conversion to amines, amides, or other functional groups, allow for the exploration of the chemical space around the core scaffold to optimize biological activity and drug-like properties.

Caption: Drug discovery workflow using the title compound.

Conclusion

This compound is a fundamentally important building block in the synthesis of novel chemical entities with potential therapeutic value. Its straightforward synthesis via the van Leusen reaction and the versatility of its aldehyde functionality make it an invaluable tool for medicinal chemists. Further exploration of the chemical space accessible from this intermediate is expected to yield new drug candidates with improved efficacy and safety profiles across a range of diseases.

References

-

Van Leusen, A. M.; Oldenziel, O. H.; van Leusen, D. Chemistry of Sulfonylmethyl Isocyanides. 13. A General One-Step Synthesis of Nitriles from Ketones Using Tosylmethyl Isocyanide. Introduction of a One-Carbon Unit. J. Org. Chem.1977 , 42 (19), 3114–3118. [Link]

-

Sha, C.; et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25(7), 1594. [Link]

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

An In-Depth Technical Guide to the Solubility and Stability of 4-(Oxazol-5-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-(Oxazol-5-yl)benzaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug discovery. Understanding the solubility and stability of this compound is paramount for its effective handling, formulation, and development as a potential therapeutic agent or intermediate. This document outlines the theoretical basis and practical methodologies for characterizing these essential parameters.

Introduction: The Significance of this compound in Drug Discovery

This compound belongs to the oxazole class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules. The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a versatile pharmacophore known for its ability to engage in various biological interactions. Its presence in a molecule can influence metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. The benzaldehyde moiety provides a reactive handle for further synthetic modifications, making this compound a valuable building block in the synthesis of more complex drug candidates.

Given its potential, a thorough understanding of the solubility and stability of this compound is a prerequisite for any successful research and development program. Poor solubility can hinder formulation efforts and lead to erratic in vivo exposure, while instability can compromise the integrity and safety of the active pharmaceutical ingredient (API).

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is essential for predicting its behavior in various experimental and physiological environments.

| Property | Value | Source |

| IUPAC Name | 4-(1,3-Oxazol-5-yl)benzaldehyde | |

| CAS Number | 179057-31-9 | |

| Molecular Formula | C₁₀H₇NO₂ | |

| Molecular Weight | 173.17 g/mol | |

| SMILES Code | O=CC1=CC=C(C2=CN=CO2)C=C1 |

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient is a critical factor that influences its absorption and, consequently, its bioavailability. Both kinetic and thermodynamic solubility are important parameters to assess during drug development.

Predicted Solubility

In the absence of extensive experimental data, computational models can provide valuable initial estimates of a compound's solubility. These predictions are based on the molecule's structural features.

| Solvent | Predicted Solubility | Method |

| Water | Low | Based on general characteristics of aromatic aldehydes and heterocyclic compounds. |

| DMSO | High | Common solvent for polar organic compounds. |

| Methanol | Moderate | Polar protic solvent. |

| Acetonitrile | Moderate | Polar aprotic solvent. |

| Dichloromethane | Moderate to High | Non-polar organic solvent. |

These are qualitative predictions and must be confirmed by experimental determination.

Experimental Determination of Solubility

To obtain reliable data, experimental assessment of solubility is crucial. The following protocols outline standard procedures for determining both kinetic and thermodynamic solubility.

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This assay is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.[1][2][3][4][5]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: Rapidly add a phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-5%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after an extended incubation period, ensuring that a true equilibrium between the dissolved and solid states is reached. This is a more accurate representation of a compound's intrinsic solubility.[3][4][6][7][8]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, PBS at different pH values, ethanol, etc.).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Stability Profile: Ensuring Compound Integrity

The chemical stability of this compound is a critical attribute that affects its shelf-life, formulation, and in vivo performance. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

General Considerations for Stability

-

Oxazole Ring Stability: The oxazole ring is generally aromatic and relatively stable. However, it can be susceptible to cleavage under strongly acidic or basic conditions.

-

Aldehyde Group Reactivity: The aldehyde functional group is prone to oxidation, especially in the presence of air (oxygen), which can lead to the formation of the corresponding carboxylic acid (4-(Oxazol-5-yl)benzoic acid). It can also participate in other reactions such as condensation and acetal formation.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition. These studies are crucial for understanding the intrinsic stability of the molecule and for the development of stability-indicating analytical methods, as mandated by ICH guidelines.[9][10][11][12][13][14][15][16][17][18][19][20][21]

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Expose the solutions to a variety of stress conditions in parallel:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Caption: Workflow for a forced degradation study.

Analytical Methodologies for Quantification

Accurate and precise analytical methods are essential for the quantification of this compound in solubility and stability samples. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is well-suited for the analysis of this aromatic aldehyde.

Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar to non-polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase improves peak shape for ionizable compounds. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reverse-phase chromatography. |

| Gradient | 5% to 95% B over 15 minutes | A gradient elution is recommended to ensure elution of the parent compound and any potential degradation products with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | Standard injection volume. |

| Detection | UV at 280 nm | Aromatic aldehydes typically have strong UV absorbance in this region. A full UV scan should be performed to determine the optimal wavelength. |

This method should be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be a valuable tool for the analysis of this compound, particularly for identifying volatile impurities or degradation products. Given its molecular weight and likely volatility, direct injection or with derivatization could be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the parent compound and any isolated degradation products. NMR can provide detailed information about the chemical changes occurring during stability studies.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for assessing the critical solubility and stability characteristics of this compound. The outlined protocols and analytical methods serve as a robust starting point for researchers in drug discovery and development. Rigorous experimental determination of these properties is essential to de-risk potential development challenges and to build a solid foundation for the successful advancement of drug candidates derived from this important heterocyclic scaffold. Future work should focus on generating comprehensive experimental data for this compound and its derivatives to build a more complete understanding of their structure-property relationships.

References

-

ICH, Q1A (R2) Stability Testing of New Drug Substances and Products, August 2003. [Link]

-

RAPS, ICH releases overhauled stability guideline for consultation, April 2025. [Link]

-

AxisPharm, Kinetic Solubility Assays Protocol. [Link]

-

European Medicines Agency, ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline, August 2003. [Link]

-

Protocols.io, Shake-Flask Aqueous Solubility assay (Kinetic solubility), December 2024. [Link]

-

ICH, Q1A(R2) Guideline. [Link]

-

Slideshare, Stability testing protocols, N.D. [Link]

-

YouTube, Q1A (R2) A deep dive in Stability Studies, April 2025. [Link]

-

Protocols.io, In-vitro Thermodynamic Solubility, August 2025. [Link]

-

QualityHub, QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals, January 2022. [Link]

-

Domainex, Thermodynamic Solubility Assay. [Link]

-

Journal of Applied Pharmaceutical Science, Stability Testing of Pharmaceutical Products, March 2012. [Link]

-

BioDuro, ADME Solubility Assay. [Link]

-

PubMed, Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols, July 2008. [Link]

-

Pharmaguideline, Guidelines for Pharmaceutical Stability Study, October 2012. [Link]

-

FDA, Guidance for Industry #5 - Drug Stability Guidelines, March 1986. [Link]

-

PubMed, In vitro solubility assays in drug discovery, N.D. [Link]

-

LinkedIn, Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects, November 2025. [Link]

-

Evotec, Thermodynamic Solubility Assay. [Link]

-

NIH, Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

IVT Network, Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

ResearchGate, Figure S3 -The NMR characterization of XA-O's degradation products, Related to Figure 2, N.D. [Link]

-

Waters, Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

-

RSC Publishing, A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils, February 2022. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing), Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. [Link]

-

International Journal of Pharmacy and Technology, A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

-

SGS, HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

NIH, Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids, June 2019. [Link]

-

Semantic Scholar, Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine, December 1987. [Link]

-

Aurora Pro Scientific, HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

-

LinkedIn, Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis, July 2025. [Link]

-

PubMed, Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. [Link]

-

Semantic Scholar, Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization, September 2024. [Link]

-

MDPI, A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae, November 2022. [Link]

-

NIH, Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography, May 2020. [Link]

-

SpectraBase, Oxazole - Optional[1H NMR] - Spectrum. [Link]

-

Indian Journal of Pharmaceutical Sciences, Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

-

Wikipedia, Oxazole. [Link]

-

NIH, Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility, October 2021. [Link]

-

NIH, Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids, March 2025. [Link]

-

ChemRxiv, Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

Sources

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. evotec.com [evotec.com]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. Stability testing protocols | PPTX [slideshare.net]

- 14. qualityhub.com [qualityhub.com]

- 15. japsonline.com [japsonline.com]

- 16. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 17. fda.gov [fda.gov]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biopharminternational.com [biopharminternational.com]

- 21. sgs.com [sgs.com]

Introduction to the van Leusen oxazole synthesis.

An In-Depth Technical Guide to the van Leusen Oxazole Synthesis

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow oxazole-containing molecules to bind with a wide spectrum of biological receptors and enzymes.[2][3][4] This has led to their incorporation into numerous clinical drugs and candidates for treating a vast array of diseases, including cancer, inflammation, and microbial infections.[5] Given their importance, the development of efficient and versatile synthetic routes to access the oxazole core is a paramount objective for organic and medicinal chemists.[5]

Among the various methods developed, the van Leusen oxazole synthesis, first reported in 1972, stands out as one of the most convenient and powerful strategies.[2][5] This reaction constructs the oxazole ring in a one-pot procedure from an aldehyde and a unique reagent, p-toluenesulfonylmethyl isocyanide (TosMIC).[6] Its operational simplicity, the ready availability of starting materials, and a generally broad substrate scope have cemented its role as a cornerstone reaction in heterocyclic chemistry.[7] This guide provides a detailed examination of the van Leusen oxazole synthesis, from its core mechanism to practical applications and modern advancements.

The Key Reagent: Understanding TosMIC

The success of the van Leusen synthesis is intrinsically linked to the unique trifunctional nature of p-toluenesulfonylmethyl isocyanide (TosMIC).[6][8] This stable, odorless, and colorless solid is more than a simple isocyanide; it is a versatile C2N1 "3-atom synthon".[2][5] Its reactivity is driven by three key features:

-

Acidic Methylene Protons: The protons on the carbon atom situated between the sulfonyl and isocyanide groups are significantly acidic. This is due to the powerful electron-withdrawing nature of both adjacent functional groups, allowing for easy deprotonation by a mild base to form a nucleophilic carbanion.[8][9]

-

Isocyanide Carbon: The isocyano group provides a reactive carbon atom that readily participates in cyclization reactions.[6]

-

Sulfinate Leaving Group: The p-toluenesulfinyl group (tosyl group) is an excellent leaving group, facilitating the final aromatization step to form the stable oxazole ring.[6][8]

This combination of features allows TosMIC to act as a versatile building block for various heterocycles, including not only oxazoles but also imidazoles and pyrroles.[7][8]

Core Reaction Mechanism: A Stepwise [3+2] Cycloaddition

The van Leusen oxazole synthesis proceeds through a base-mediated, stepwise [3+2] cycloaddition pathway.[2][7] The mechanism can be dissected into four critical steps:

-

Deprotonation: A base (commonly K₂CO₃) abstracts an acidic proton from the α-carbon of TosMIC, generating a resonance-stabilized tosyl-substituted isocyanomethyl carbanion.

-

Nucleophilic Addition: This carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde substrate. This addition forms an intermediate alkoxide.

-

Ring Closure (5-endo-dig Cyclization): The newly formed alkoxide oxygen atom intramolecularly attacks the electrophilic isocyanide carbon. This is a 5-endo-dig cyclization, which forms the core 5-membered dihydrooxazole (oxazoline) ring.[6][9]

-

Elimination and Aromatization: The proton at the 5-position of the oxazoline intermediate is now acidic. A base abstracts this proton, triggering the elimination of the stable p-toluenesulfinic acid. This final step results in the formation of the aromatic 5-substituted oxazole product.[6]

Caption: Figure 1: Reaction Mechanism of the van Leusen Oxazole Synthesis.

Reaction Scope, Variations, and Limitations

The van Leusen synthesis is highly versatile, accommodating a wide range of aldehyde substrates. However, like any reaction, it has its scope and limitations which dictate experimental design.

Substrate Scope

| Aldehyde Substrate Type | Reactivity & Typical Yields | Notes | Source(s) |

| Aromatic (Electron-Withdrawing) | High reactivity, excellent yields (e.g., 84% for 4-nitrobenzaldehyde). | Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack. | [2][5][10] |

| Aromatic (Electron-Donating) | Good reactivity, good to high yields. | Reaction proceeds smoothly. | [2] |

| Heterocyclic | Generally good yields (e.g., 61-90%). | Allows for the synthesis of complex, drug-like molecules. | [2] |

| Aliphatic | Moderate to good yields. | Enolizable aldehydes may lead to side reactions under strongly basic conditions, but the reaction is generally effective. | [11] |

Key Variations and Modern Advancements

The classical protocol has been modified to improve yields, broaden scope, and align with green chemistry principles.

-

4,5-Disubstituted Oxazoles: A one-pot variation using an aldehyde, TosMIC, and an alkyl halide in an ionic liquid solvent allows for the synthesis of 4,5-disubstituted oxazoles.[5][11][12]

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to as little as 20 minutes, while often improving yields.[2][5][11]

-

Green Chemistry Approaches: The use of water as a solvent has been demonstrated, facilitated by β-cyclodextrin as a phase-transfer catalyst, offering a more environmentally benign protocol.[2]

-

Solid-Phase Synthesis: Employing a polymer-bound TosMIC or a basic ion-exchange resin simplifies purification. The resin and the p-toluenesulfinic acid byproduct can be removed by simple filtration, yielding products of high purity.[10]

Limitations

-

Steric Hindrance: Highly sterically hindered aldehydes may react sluggishly or not at all.

-

Base-Sensitive Substrates: Aldehydes with functional groups that are highly sensitive to basic conditions may require careful optimization or alternative protocols (e.g., using a milder base like an ion-exchange resin).[10]

-

Ketones: The standard van Leusen reaction with ketones does not yield oxazoles. Instead, it leads to the formation of nitriles after a different mechanistic pathway involving tautomerization and ring-opening.[9][13]

Experimental Protocols and Workflow

A self-validating protocol is crucial for reproducible results. The following section details a standard laboratory procedure for the synthesis of a 5-substituted oxazole.

General Protocol: Synthesis of 5-Aryl-Oxazoles

This procedure is adapted from established methodologies.[7][11]

Materials:

-

Aromatic Aldehyde (1.0 mmol, 1.0 eq)

-

Tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 eq)

-

Methanol (MeOH), anhydrous (10 mL)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Saturated Brine Solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add anhydrous methanol (10 mL) to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain vigorous stirring for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the aldehyde spot indicates completion.

-

Workup - Solvent Removal: Once complete, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Workup - Extraction: To the resulting residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and then a saturated brine solution (20 mL). The brine wash helps to break any emulsions and remove residual water.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 5-substituted oxazole.

Caption: Figure 2: General Experimental Workflow.

Applications in Drug Discovery and Beyond

The van Leusen oxazole synthesis is not merely an academic curiosity; it is a workhorse reaction in the synthesis of biologically active molecules. Its reliability and tolerance for diverse functional groups make it an ideal tool in the drug development pipeline.

-

Natural Product Synthesis: The reaction has been employed in the synthesis of natural products and their analogues, such as pimprinine, which exhibits anti-fungal activities.[2]

-

Medicinal Chemistry Scaffolds: It provides straightforward access to complex molecular scaffolds. For instance, it has been used to generate tripodal 1,3-oxazole ligands and indolyl-oxazoles for biological screening.[2]

-

High-Throughput Screening: The development of solid-phase and parallel synthesis protocols makes the van Leusen reaction suitable for generating libraries of oxazole-containing compounds for high-throughput screening against various therapeutic targets.[10]

-

Precursors to Advanced Therapeutics: The methodology has been noted for its suitability in manufacturing precursors to advanced drugs, such as spleen tyrosine kinase (Syk) inhibitors.[7]

Conclusion

First introduced nearly five decades ago, the van Leusen oxazole synthesis remains a highly relevant and powerful tool for the construction of the vital oxazole heterocycle. Its mechanism, centered on the unique properties of TosMIC, is well-understood, and its scope is broad. Continuous innovation has led to greener, faster, and more efficient protocols, expanding its applicability from the research lab to industrial process chemistry. For researchers and scientists in drug development, a thorough understanding of this reaction is essential for the strategic design and synthesis of next-generation therapeutics.

References

-

He, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

-

He, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry. [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]

-

Kulkarnia, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40, 5637-5638. Referenced in Organic Chemistry Portal. [Link]

-

TSI Journals. (n.d.). The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. Organic Chemistry: An Indian Journal. [Link]

-

Organic Chemistry with Lluís Llorens Palomo. (2021). Van Leusen Reaction. YouTube. [Link]

-

He, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

Varsal Chemical. (n.d.). TosMIC Whitepaper. Varsal. [Link]

-

PubMed. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. [Link]

-

Liu, T., et al. (2021). Van Leusen Imidazole Synthesis for One-Bead-One-Compound DNA-Encoded Libraries. ACS Combinatorial Science. [Link]

-

Semantic Scholar. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Semantic Scholar. [Link]

-

Cortes-Cortes, C., et al. (2020). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Mechanism of van Leusen oxazole synthesis. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 7. varsal.com [varsal.com]

- 8. Van Leusen Reaction [organic-chemistry.org]

- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 10. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. 1,3-Oxazole synthesis [organic-chemistry.org]

- 13. Van Leusen Reaction | NROChemistry [nrochemistry.com]

The Alchemical Allure of the Aldehyde: A Technical Guide to Benzaldehyde Derivatives in Pharmaceutical Synthesis

Abstract

Benzaldehyde, the archetypal aromatic aldehyde, and its multifaceted derivatives represent a cornerstone in the edifice of modern pharmaceutical synthesis. This technical guide eschews a conventional, rigid structure in favor of a narrative that mirrors the synthetic chemist's logic—from fundamental reactivity to the strategic construction of complex, life-altering molecules. We will traverse the landscape of benzaldehyde's utility, not as a mere catalog of reactions, but as a series of reasoned choices and mechanistic explorations that empower researchers, scientists, and drug development professionals to harness its full potential. This document is grounded in established chemical principles, validated by field-proven applications, and meticulously referenced to authoritative sources, ensuring a self-validating system of knowledge for the discerning practitioner.

The Benzaldehyde Scaffold: A Nexus of Reactivity and Versatility

At the heart of its synthetic utility lies the unique electronic and steric character of the benzaldehyde molecule. The electrophilic carbonyl carbon, activated by the resonance-withdrawing phenyl ring, is a prime target for nucleophilic attack. Simultaneously, the aromatic ring itself offers a canvas for a myriad of substitution patterns, profoundly influencing the molecule's reactivity and the ultimate pharmacological profile of its descendants. This dual reactivity makes benzaldehyde and its derivatives indispensable building blocks in medicinal chemistry.[1]

Substituents on the benzene ring modulate the reactivity of both the aldehyde and the aromatic system. Electron-withdrawing groups, for instance, enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic additions. Conversely, electron-donating groups can temper this reactivity while activating the ring for electrophilic aromatic substitution. The strategic placement of halogens, such as bromine, provides a handle for powerful palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), enabling the construction of intricate molecular architectures. Furthermore, the incorporation of moieties like the trifluoromethyl (CF3) group can significantly enhance a drug candidate's lipophilicity, metabolic stability, and binding affinity to biological targets.

Core Synthetic Transformations: The Chemist's Toolkit

The journey from a simple benzaldehyde derivative to a complex active pharmaceutical ingredient (API) is paved with a series of fundamental and reliable chemical transformations. Understanding the "why" behind the choice of a particular reaction is as crucial as mastering the "how."

Carbon-Carbon Bond Formation: Building the Molecular Framework

The construction of complex molecular skeletons often hinges on the creation of new carbon-carbon bonds, and the aldehyde functionality of benzaldehyde is a willing participant in several key reactions.

-

Aldol and Claisen-Schmidt Condensations: These classic reactions involve the formation of an enolate, which then attacks the electrophilic carbonyl of a benzaldehyde derivative. This strategy is fundamental for synthesizing chalcones, which are precursors to flavonoids and other biologically active heterocyclic systems. The reaction of a substituted benzaldehyde with an acetophenone derivative, for example, yields a benzylideneacetophenone, a scaffold found in compounds with reported anti-inflammatory, antimicrobial, and anticancer properties.[2]

-

Wittig Reaction: This powerful method allows for the stereoselective synthesis of alkenes by reacting a benzaldehyde derivative with a phosphorus ylide. It is a go-to reaction for introducing double bonds with predictable geometry, a critical feature for many pharmacologically active molecules.

-

Grignard and Organolithium Additions: The addition of organometallic reagents to the carbonyl group of benzaldehyde derivatives is a straightforward method for creating secondary alcohols, which can then be further functionalized.

Heterocycle Synthesis: Crafting Pharmacophoric Cores

Many of the most successful drugs are heterocyclic compounds, and benzaldehyde derivatives are workhorse starting materials for their construction.

-

Benzimidazole Synthesis: The condensation of o-phenylenediamines with benzaldehyde derivatives is a common and efficient route to 2-substituted benzimidazoles.[3][4] This scaffold is present in a wide range of pharmaceuticals, including proton pump inhibitors and anthelmintics.

-

Benzoxazine Synthesis: A one-pot, four-component reaction involving a benzaldehyde derivative, a benzoic acid derivative, resorcinol, and ammonia can yield complex (5-hydroxy-2,4-diphenyl-2H-benzo[e][5]oxazin-3(4H)-yl)(phenyl)methanone derivatives, which are being explored for their biological activities.[6]

-

Phenytoin Synthesis (An Anticonvulsant Case Study): The synthesis of the essential anticonvulsant drug Phenytoin (Dilantin) provides a compelling example of benzaldehyde's role in building a heterocyclic API.[7][8] The synthesis typically proceeds through a three-step sequence:

-

Benzoin Condensation: Two molecules of benzaldehyde undergo a cyanide or thiamine-catalyzed condensation to form benzoin.[7]

-

Oxidation: The secondary alcohol in benzoin is oxidized to a ketone, yielding benzil.[7]

-

Cyclization (Blitz Reaction): Benzil is then reacted with urea in the presence of a base to form the hydantoin ring of phenytoin.[7]

Caption: Synthetic pathway for Phenytoin from Benzaldehyde.

-

Therapeutic Arenas Shaped by Benzaldehyde Derivatives

The versatility of the benzaldehyde scaffold has enabled the development of drugs across a broad spectrum of therapeutic areas.[9] The following sections highlight key examples, demonstrating the link between chemical structure and pharmacological activity.

Anticancer Agents

Benzaldehyde derivatives have emerged as a promising class of compounds for cancer therapy, with mechanisms of action that include apoptosis induction and cell cycle arrest.[9]

-

Benzyloxybenzaldehyde Derivatives: A series of these compounds have demonstrated significant cytotoxic activity against various cancer cell lines, including human leukemia (HL-60) cells.[10][11] The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, coupled with a loss of mitochondrial membrane potential.[10] Specific derivatives, such as 2-[(3-methoxybenzyl)oxy]benzaldehyde, have shown particular potency.[11]

-

Inhibitors of Aldehyde Dehydrogenase (ALDH): Certain cancers overexpress the enzyme aldehyde dehydrogenase (ALDH), which is associated with cancer stem cells and chemoresistance.[12] Benzyloxybenzaldehyde derivatives have been designed as inhibitors of ALDH1A3, a specific isoform of this enzyme, offering a targeted approach to cancer treatment.[12][13]

-

Benzaldehyde Mustard Derivatives: The attachment of a nitrogen mustard moiety to a benzaldehyde core has been explored for the development of alkylating agents with potential anticancer activity.[14][15]

Anticonvulsant Drugs

The synthesis of phenytoin, as previously discussed, is a prime example of benzaldehyde's role in creating central nervous system-acting drugs.[5] The ability to construct complex heterocyclic structures from benzaldehyde derivatives is crucial for developing molecules that can interact with ion channels and receptors in the brain to control seizures.[5][16] Benzylideneacetophenone, synthesized from benzaldehyde and acetophenone, has also shown anti-seizure effects in preclinical models.[2]

Antimicrobial Agents

The inherent antimicrobial properties of benzaldehyde itself can be enhanced and tailored through chemical modification.[5][17]

-

Schiff Bases: The condensation of benzaldehyde derivatives with primary amines yields Schiff bases, a class of compounds known for their broad-spectrum biological activities.[18] These compounds have demonstrated antibacterial and antifungal properties, with their mechanism of action often involving interference with microbial cell membranes.[17][18]

-

Thiosemicarbazones: Reacting benzaldehyde derivatives with thiosemicarbazide produces thiosemicarbazones, which have been evaluated for their antibacterial and antifungal activities against a range of pathogens.[19]

Anti-inflammatory Drugs

Benzaldehyde derivatives have shown promise as anti-inflammatory agents.[20][21][22] Chalcones derived from benzaldehydes are known to possess anti-inflammatory properties.[23] Additionally, certain benzaldehyde derivatives isolated from natural sources have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[22]

Experimental Protocols: A Guide to Practice

To bridge the gap between theory and application, this section provides illustrative, step-by-step methodologies for key synthetic transformations involving benzaldehyde derivatives.

Synthesis of a Benzylideneacetophenone (Chalcone) via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of a substituted benzaldehyde with acetophenone.

Materials:

-

Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Acetophenone

-

Ethanol

-

10% Sodium Hydroxide Solution

-

Stir plate and magnetic stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a flask, dissolve the substituted benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add a 10% aqueous solution of sodium hydroxide dropwise to the cooled reaction mixture.

-

Continue stirring in the ice bath for 30 minutes, then allow the reaction to stir at room temperature for an additional 2-3 hours. The formation of a precipitate indicates product formation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product with cold water to remove any residual base, followed by a small amount of cold ethanol.

-

Dry the product in a vacuum oven.

-

Characterize the product by melting point, and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Synthesis of 2-Phenyl-1H-benzimidazole

This protocol outlines the condensation of o-phenylenediamine with benzaldehyde.

Materials:

-

o-Phenylenediamine

-

Benzaldehyde

-

Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount)

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol or methanol.

-

Add benzaldehyde (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out.

-

If precipitation occurs, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-phenyl-1H-benzimidazole.

-

Characterize the product by melting point and spectroscopic analysis.

Caption: General experimental workflows for key syntheses.

Data Summary and Structure-Activity Relationships

The following table summarizes the biological activities of representative benzaldehyde derivatives, illustrating the impact of structural modifications.

| Derivative Class | Example Compound | Therapeutic Area | Key Structural Features | Reference |

| Benzyloxybenzaldehydes | 2-[(3-Methoxybenzyl)oxy]benzaldehyde | Anticancer | Benzyloxy group at position 2, methoxy on benzyl ring | [10][11] |

| Hydantoins | Phenytoin | Anticonvulsant | Hydantoin ring formed from benzaldehyde precursor | [7] |

| Schiff Bases | Condensation product of substituted benzaldehyde and an amine | Antimicrobial | Azomethine (-C=N-) group | [18] |

| Chalcones | Benzylideneacetophenone | Anti-inflammatory, Anticonvulsant | α,β-Unsaturated ketone system | [2] |

| Benzaldehyde Mustards | 4-[N,N-bis(2-chloroethyl)amino]benzaldehyde | Anticancer | Nitrogen mustard moiety | [14] |

Conclusion and Future Perspectives

Benzaldehyde and its derivatives are far more than simple aromatic aldehydes; they are foundational pillars in the synthesis of a vast and diverse array of pharmaceuticals.[1] Their versatile reactivity, coupled with the ability to fine-tune their electronic and steric properties through substitution, ensures their continued relevance in drug discovery and development. From building complex heterocyclic scaffolds to serving as precursors for potent anticancer, anticonvulsant, and antimicrobial agents, the benzaldehyde core remains a fertile ground for innovation.[5][18] Future research will undoubtedly uncover new synthetic methodologies and novel biological targets for this remarkable class of compounds, further solidifying their indispensable role in advancing human health. The ongoing exploration into their synthetic utility promises even more groundbreaking applications in the future of medicine.[16]

References

- What are the uses of benzaldehyde in the pharmaceutical industry? - Blog. (2025).

- The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Exploring the Synthesis and Applications of Benzaldehyde Derivatives. (n.d.).

- Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. (n.d.). PubMed Central.

-

Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]

- Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (n.d.). Arabian Journal of Chemistry.

- The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. (n.d.). Benchchem.

-

Rádai, Z., Windt, T., Nagy, V., Füredi, A., Kiss, N. Z., Ranđelović, I., Tóvári, J., Keglevich, G., Szakács, G., & Tóth, S. (2019). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry, 43(35), 14028–14035. [Link]

- Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. (n.d.). AWS.

- Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. (n.d.).

- Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (n.d.).

- The Role of Benzaldehyde in Modern Pharmaceutical Synthesis. (2025).

- Potential Therapeutic Applications of Benzaldehyde Derivatives: A Technical Guide. (n.d.). Benchchem.

- Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. (n.d.). University of Baghdad Digital Repository.

-

Popp, F. D. (1962). Synthesis of Potential Anticancer Agents. VIII. Benzaldehyde Mustard Derivatives and Related Compounds. Journal of Medicinal Chemistry, 5(3), 627–629. [Link]

- Making an Anti-Seizure Drug from Paint Thinner. (2025). YouTube.

- SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES AND EVALUATION OF THEIR ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITY. (2017). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

-

Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. (2019). ACS Omega. [Link]

- Synthesis of Potential Anticancer Agents. VIII. Benzaldehyde Mustard Derivatives and Related Compounds. (n.d.). Journal of Medicinal Chemistry.

- Multistep Synthesis of Anticonvulsant Drug Dilantin. (2021). ResearchGate.

- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (n.d.). MDPI.

- Benzaldehyde derivatives with investigated inhibition profile 2.... (n.d.). ResearchGate.

- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). NIH.

- Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press.

- Synthesis of benzylideneacetophenone and anti-seizure determination in experimental rodents. (2021). International Journal of Chemistry Studies.

- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemistryjournal.in [chemistryjournal.in]

- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]

- 6. oiccpress.com [oiccpress.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. nbinno.com [nbinno.com]

- 17. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 19. ijpsr.com [ijpsr.com]

- 20. researchgate.net [researchgate.net]

- 21. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

Safety and handling precautions for 4-(Oxazol-5-yl)benzaldehyde.

An In-depth Technical Guide for the Safe Handling and Use of 4-(Oxazol-5-yl)benzaldehyde

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound (CAS No. 179057-31-9). As a key building block in medicinal chemistry, understanding its specific hazard profile is paramount to ensuring laboratory safety and experimental integrity.

Compound Overview and Hazard Identification

This compound is an aromatic aldehyde containing an oxazole moiety.[1] Such bifunctional molecules are of significant interest in the synthesis of complex pharmaceutical intermediates. However, the combination of an aldehyde group and a heterocyclic system necessitates a thorough understanding of its reactivity and potential hazards.

The primary and most critical step in safe handling is to recognize the compound's hazard profile as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. This compound is classified as a substance with multiple significant hazards.

GHS Classification Summary:

-

Physical Hazard: Combustible liquid (Category 4).

-

Health Hazards:

-

Harmful if inhaled (Acute Toxicity, Inhalation, Category 4).

-

Causes skin irritation (Category 2).

-

Causes serious eye irritation (Category 2A).

-

May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).

-

May damage fertility or the unborn child (Reproductive Toxicity, Category 1B).

-

-

Environmental Hazard:

-

Toxic to aquatic life with long lasting effects (Chronic Aquatic Hazard, Category 2).

-

The presence of the aldehyde functional group is a primary driver of its irritant properties, a common trait among aromatic aldehydes.[2][3] The reproductive toxicity classification (H360) is of particular concern and mandates stringent handling protocols to prevent any exposure, especially for personnel of child-bearing potential.

Core Safety and Handling Parameters

To facilitate a rapid risk assessment at the bench, the following table summarizes the essential safety data and recommended precautions for this compound.

| Parameter | Details & GHS Classification | Source(s) |